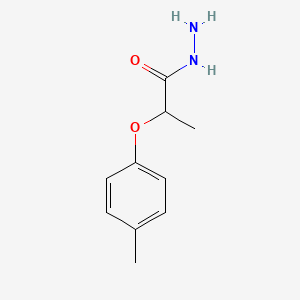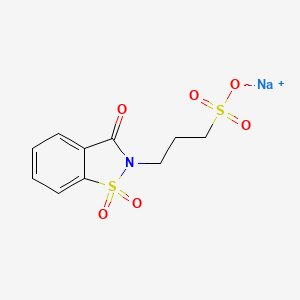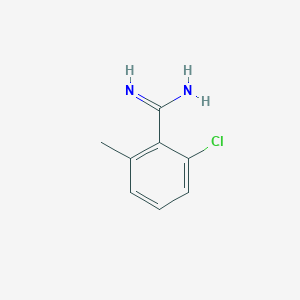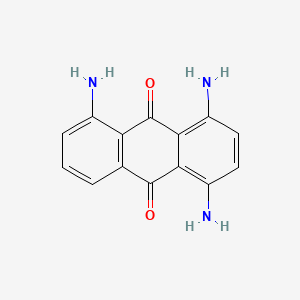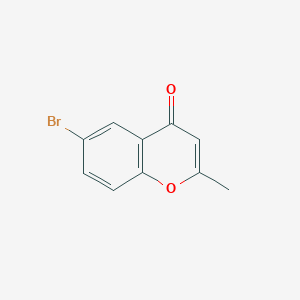
6-Bromo-2-methylchromone
Vue d'ensemble
Description
6-Bromo-2-methylchromone is a derivative of 2-methylchromone, characterized by the presence of a bromine atom at the 6th position of the chromone ring. This compound has the molecular formula C10H7BrO2 and a molecular weight of 239.07 g/mol . It is a solid with a melting point of 128-132°C .
Méthodes De Préparation
6-Bromo-2-methylchromone can be synthesized through various methods. One common synthetic route involves the hydrolysis and subsequent decarboxylation of ethyl 6-bromo-2-methyl-4-oxo-4H-benzopyran-3-carboxylate . This process typically involves the following steps:
Hydrolysis: The ester group in ethyl 6-bromo-2-methyl-4-oxo-4H-benzopyran-3-carboxylate is hydrolyzed to form the corresponding carboxylic acid.
Decarboxylation: The carboxylic acid undergoes decarboxylation to yield this compound.
Analyse Des Réactions Chimiques
6-Bromo-2-methylchromone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-bromochromone-2-carboxaldehyde using reagents like selenium dioxide.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups under appropriate conditions.
Reduction: The compound can undergo reduction reactions, although specific conditions and reagents for such reactions are less commonly reported.
Applications De Recherche Scientifique
6-Bromo-2-methylchromone has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific drugs based on this compound are not yet widely available.
Industry: It is used in the synthesis of fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-methylchromone and its derivatives involves interactions with various molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of specific enzymes or signaling pathways involved in inflammation. detailed mechanistic studies are still required to fully elucidate these pathways.
Comparaison Avec Des Composés Similaires
6-Bromo-2-methylchromone can be compared with other similar compounds, such as:
6-Bromo-3-formylchromone: This compound has a formyl group at the 3rd position instead of a methyl group at the 2nd position.
3-Formylchromone: Lacks the bromine atom and has a formyl group at the 3rd position.
3-Formyl-6-methylchromone: Similar to this compound but with a formyl group at the 3rd position instead of a bromine atom at the 6th position.
Propriétés
IUPAC Name |
6-bromo-2-methylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHDLBFVSMGZAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403515 | |
| Record name | 6-Bromo-2-methylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30779-63-6 | |
| Record name | 6-Bromo-2-methylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


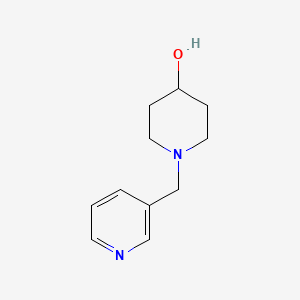
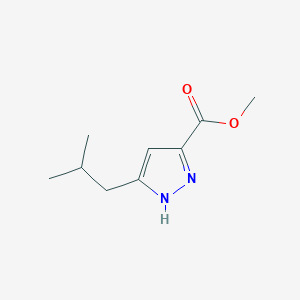
![4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl chloride](/img/structure/B1608482.png)
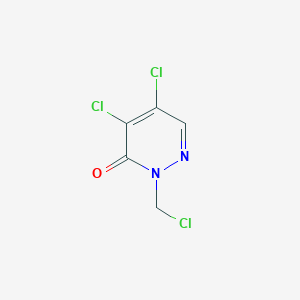
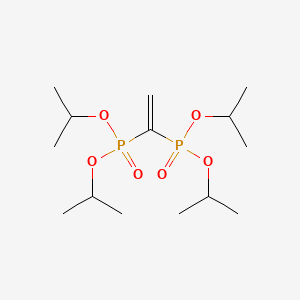
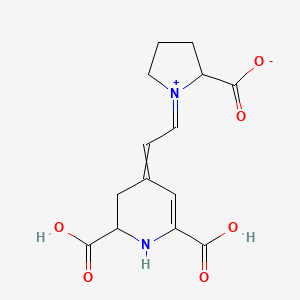
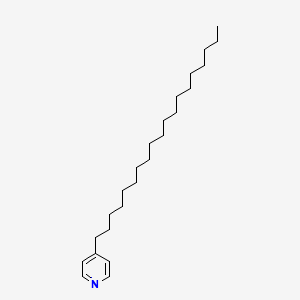
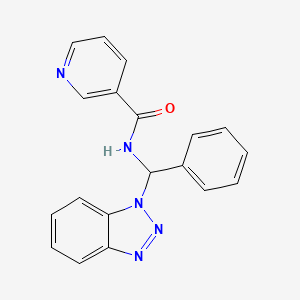

![5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1608494.png)
